Bienvenue dans la boutique en ligne BenchChem!

(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol

Chiral building block Enantioselective synthesis Absolute configuration

(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol (CAS 2409126-94-7) is a chiral heterocyclic building block featuring a fused pyrazolo[5,1-b][1,3]oxazine core with bromine at the 3-position and a stereodefined (S)-hydroxyl at C-6. With a molecular weight of 219.04 Da, a computed LogP of approximately 0.40, and a topological polar surface area (TPSA) of 47.28 Ų , this compound occupies a distinct physicochemical space within the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine family.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
Cat. No. B12939760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESC1C(COC2=C(C=NN21)Br)O
InChIInChI=1S/C6H7BrN2O2/c7-5-1-8-9-2-4(10)3-11-6(5)9/h1,4,10H,2-3H2/t4-/m0/s1
InChIKeyHAPVBKBGHFICQC-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Source (S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol (CAS 2409126-94-7): Molecular Identity and Core Properties for Scientific Procurement


(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol (CAS 2409126-94-7) is a chiral heterocyclic building block featuring a fused pyrazolo[5,1-b][1,3]oxazine core with bromine at the 3-position and a stereodefined (S)-hydroxyl at C-6 . With a molecular weight of 219.04 Da, a computed LogP of approximately 0.40, and a topological polar surface area (TPSA) of 47.28 Ų , this compound occupies a distinct physicochemical space within the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine family. The 3-bromo substituent provides a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the (S)-configured secondary alcohol enables enantioselective derivatization .

Why (S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol Cannot Be Replaced by an In-Class Analog


Substituting this compound with the racemic mixture, the (R)-enantiomer, the non-brominated parent, or the 3-iodo analog introduces quantifiable deviations in chiral purity, reactivity, and physicochemical properties that directly affect downstream synthetic efficiency and biological readout. The (S)-enantiomer is supplied at 98% purity, whereas the (R)-enantiomer is typically available at 97% ; the 3-bromo substituent enables Suzuki cross-coupling reactivity distinct from the 3-iodo analog ; and the secondary hydroxyl group confers hydrogen-bond donor capacity (HBD = 1) absent in the non-hydroxylated 3-bromo-pyrazolooxazine (HBD = 0) . These distinctions, detailed quantitatively below, mean that generic interchange within the class is scientifically unjustifiable.

Quantitative Differentiation Evidence for (S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol vs. Closest Analogs


Enantiomeric Identity: (S) vs. (R) Configuration Determines Chiral Purity Specification

The (S)-enantiomer (CAS 2409126-94-7) is supplied at a certified purity of 98%, while the (R)-enantiomer (CAS 2238820-77-2) is listed at 97% purity from comparable suppliers . Even a 1% difference in enantiomeric excess can propagate into significant diastereomeric contamination in multi-step syntheses of PDE4 or NLRP3 inhibitors that demand single-enantiomer intermediates [1].

Chiral building block Enantioselective synthesis Absolute configuration

Hydrogen-Bond Donor Capacity: 6-Hydroxy vs. 6-Methoxy and Non-Hydroxylated Analogs

The target compound possesses one hydrogen-bond donor (HBD = 1) and a TPSA of 47.28 Ų, consistent with a secondary alcohol at C-6 . In contrast, the non-hydroxylated analog 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1429903-85-4) has HBD = 0 and TPSA = 27.05 Ų . The 6-methoxy analog (CAS 2238820-57-8, MW 154.17) also has HBD = 0 . This difference of one HBD and approximately 20 Ų in TPSA alters solubility, permeability, and target-binding pharmacophore compatibility.

Physicochemical property Hydrogen bonding Drug-likeness

Lipophilicity Control: LogP Advantage Over Non-Hydroxylated and 6-Methyl Analogs

The target compound has a computed LogP of approximately 0.40 , placing it in a favorable range for CNS drug-like properties (typically LogP 1–4). The non-hydroxylated 3-bromo analog (CAS 1429903-85-4) has a LogP of 1.43 , and the 6-methyl-2-carboxylic acid derivative has LogP ≈ 0.74 . The lower LogP of the target compound reflects the polarity of the 6-hydroxyl group and may offer advantages in reducing non-specific binding and improving metabolic stability.

Lipophilicity LogP Pharmacokinetics

3-Bromo Substituent: Synthetic Versatility vs. 3-Iodo and Non-Halogenated Scaffolds

The 3-bromo substituent enables palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, a key transformation for elaborating the pyrazolo[5,1-b][1,3]oxazine scaffold into PDE4B and NLRP3 inhibitor candidates [1]. The corresponding 3-iodo analog (CAS 2090087-25-3, MW 266.04) is more reactive but also more expensive and less stable. The non-halogenated parent 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol (CAS 1558277-46-5, MW 140.14) lacks the halogen handle entirely, preventing direct C–C bond formation at the 3-position.

Cross-coupling Suzuki coupling Halogen reactivity

Target Engagement Potential: Scaffold Belongs to PDE4B Inhibitor Pharmacophore Class

The 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold is the core of a potent PDE4B inhibitor series disclosed by Pfizer in WO 2017/145013, with representative compounds exhibiting PDE4B IC50 values in the nanomolar range [1]. A related scaffold, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonylurea (JT001), demonstrated potent and selective NLRP3 inflammasome inhibition in cell-based assays and in vivo efficacy in murine NASH models [2]. While direct IC50 data for the target compound itself have not been published, its 3-bromo-6-hydroxy substitution pattern positions it as a key synthetic intermediate for generating focused libraries around these validated pharmacophores.

PDE4B inhibition CNS disease Inflammation

High-Value Application Scenarios for (S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of PDE4B Inhibitor Candidates via Suzuki Coupling at C-3

The 3-bromo substituent permits direct Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to generate libraries of 3-aryl-pyrazolo[5,1-b][1,3]oxazin-6-ols, a core transformation in the Pfizer PDE4B inhibitor patent series [1]. The (S)-configured 6-hydroxyl group can be further derivatized (e.g., alkylation, acylation, or oxidation) to modulate hydrogen-bonding interactions with the PDE4B active site. The 98% enantiomeric purity specification ensures that SAR trends are not confounded by the presence of the (R)-enantiomer.

NLRP3 Inflammasome Inhibitor Intermediate with Defined Physicochemical Properties

The JT001 (3-sulfonylurea) series demonstrated that functionalization at the 3-position of the pyrazolo[5,1-b][1,3]oxazine scaffold generates potent NLRP3 inhibitors with in vivo efficacy in NASH models [2]. The target compound's balanced LogP (0.40) and TPSA (47.28 Ų) make it a suitable starting material for installing sulfonylurea or sulfonamide warheads at C-3 after bromine-lithium exchange or boronate formation, while the 6-hydroxyl group provides an additional vector for property optimization.

Fragment-Based Drug Design (FBDD) Library Member with Defined Hydrogen-Bonding Capacity

The target compound (MW 219.04, HBD = 1, HBA = 4, RotB = 0) satisfies the Rule of Three criteria for fragment-based screening libraries. Its low LogP (0.40) and moderate TPSA (47.28 Ų) are characteristic of high-quality fragments [1]. The rigid bicyclic scaffold with zero rotatable bonds minimizes entropic penalty upon target binding, while the 3-bromo group enables rapid fragment elaboration via structure-guided parallel synthesis.

Chiral Building Block for Asymmetric Synthesis of CNS-Penetrant Candidates

The (S)-absolute configuration at C-6, coupled with a LogP of 0.40 within the optimal CNS drug-like range [1], positions this compound as a privileged chiral intermediate for CNS-targeted PDE4 programs. The hydroxyl group can serve as a chiral directing group for diastereoselective transformations or be converted to a leaving group for SN2-type inversions, providing access to both enantiomeric series from a single starting material.

Quote Request

Request a Quote for (S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.